N-Tosylindole

Organic Synthesis Protecting Group Strategy Electrochemistry

N-Tosylindole (CAS 31271-90-6) is a high-melting crystalline solid (m.p. 82–86°C), unlike oily or waxy N-protected indoles. The orthogonal tosyl group enables selective deprotection and regioselective functionalization via a polarized indole π-system. Preferred for process R&D, pilot plant, and industrial manufacturing. Validated scaffold for tyrosinase inhibitors (IC50 ~6.40 µM) and fluorophore precursors (QY up to 0.90). Choose N-Tosylindole for scalable, high-value indole derivatization.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
CAS No. 31271-90-6
Cat. No. B1244451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tosylindole
CAS31271-90-6
SynonymsN-tosylindole
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32
InChIInChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3
InChIKeyJNRRPYFLDADLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tosylindole (CAS 31271-90-6): A Foundational Indole Building Block for Synthesis and Medicinal Chemistry


N-Tosylindole (1-(p-Toluenesulfonyl)indole, CAS 31271-90-6) is an N-protected indole derivative wherein the indole nitrogen is substituted with a p-toluenesulfonyl (tosyl) group. This compound is a versatile intermediate in organic synthesis and medicinal chemistry, valued for its enhanced stability and controlled reactivity relative to unsubstituted indole . The tosyl group serves a dual role: it protects the reactive N-H site during synthetic transformations and modulates the electronic and steric properties of the indole core, enabling regioselective functionalizations and the construction of complex heterocyclic systems .

N-Tosylindole (CAS 31271-90-6): Why N-Substituted Indoles Are Not Interchangeable in Research


Substitution at the indole nitrogen dramatically alters the compound's electronic structure, reactivity, and stability. Unlike unprotected indole, which is susceptible to oxidative decomposition and uncontrolled N-alkylation/arylation, the tosyl group in N-Tosylindole provides a robust protective function that is stable to a wide range of reaction conditions, yet cleavable under reductive or strongly basic conditions [1]. This controlled lability is not shared by other N-protected indoles (e.g., N-Boc or N-acetyl), which exhibit different cleavage profiles and steric demands [2]. Furthermore, the electron-withdrawing nature of the sulfonyl group significantly polarizes the indole π-system, directing electrophilic substitution to specific positions and enabling unique transition metal-catalyzed transformations .

N-Tosylindole (CAS 31271-90-6): Quantifiable Differentiation Against Closest Analogs


N-Tosylindole (CAS 31271-90-6) vs. Other N-Protected Indoles: Distinct Electrochemical Reduction Potential Enables Orthogonal Deprotection

In comparative cyclic voltammetry studies of N-protected azoles, N-tosylindole exhibits a cathodic reduction potential significantly shifted relative to simple sulfonamides. The cathodic potential for N-sulfonylazolides such as N-tosylindole is over 0.5 V more negative than that of simple sulfonamides, placing it in a distinct electrochemical window that allows for selective reductive cleavage in the presence of other protecting groups [1].

Organic Synthesis Protecting Group Strategy Electrochemistry

N-Tosylindole-Coumarin Hybrids (CAS 31271-90-6 Derived) Exhibit Exceptionally High Fluorescence Quantum Yield for Bioimaging

A series of N-tosylindole-based coumarin hybrids were synthesized and their photophysical properties evaluated. Among these, derivative 3d displayed an exceptionally high fluorescence quantum yield (Φf) of 0.90 in chloroform [1]. The study explicitly notes that these compounds exhibit better photophysical properties compared with previously reported coumarin analogues lacking the N-tosylindole moiety [1].

Fluorescent Probes Bioimaging Photophysics

N-Tosylindole-Thiosemicarbazone Hybrids (CAS 31271-90-6 Derived) as Potent Competitive Tyrosinase Inhibitors

A library of eighteen N-tosyl-indole hybrid thiosemicarbazones was designed and evaluated for tyrosinase inhibition. The most potent compound, 5r, displayed a half-maximal inhibitory concentration (IC50) of 6.40 ± 0.21 µM and a competitive inhibition constant (Ki) of 10.25 ± 0.08 µM [1]. While a direct comparator for the parent N-tosylindole is not provided, the series establishes a clear structure-activity relationship for this specific N-tosylindole scaffold.

Enzyme Inhibition Medicinal Chemistry Tyrosinase

N-Tosylindole (CAS 31271-90-6) vs. N-Mesylindole: Superior Crystallinity and Handling Characteristics

N-Tosylindole is a crystalline solid with a well-defined melting point of 82.0–86.0 °C, as reported in vendor specifications . In contrast, N-mesylindole (1-(methylsulfonyl)indole) is often an oil or low-melting solid at room temperature, complicating purification and handling. This physical state difference directly impacts its utility in industrial settings where crystalline intermediates are preferred for isolation, storage, and subsequent reaction.

Solid-State Properties Process Chemistry Purification

N-Tosylindole (CAS 31271-90-6): High-Impact Research & Industrial Application Scenarios


Orthogonal Deprotection in Multi-Step Synthesis of Complex Alkaloids

The distinct electrochemical reduction potential of N-tosylindole (>0.5 V shift vs. simple sulfonamides) enables chemists to selectively remove the tosyl group in the presence of other base- or acid-sensitive protecting groups [1]. This orthogonal cleavage strategy is critical in the total synthesis of complex indole alkaloids and pharmaceutical intermediates where multiple functional group manipulations are required.

Development of High-Quantum-Yield Fluorescent Probes for Cellular Imaging

The N-tosylindole scaffold, when incorporated into coumarin hybrids, yields fluorophores with quantum yields up to 0.90 [2]. This exceptional brightness makes N-tosylindole-based probes ideal for applications requiring high sensitivity and low background fluorescence, such as live-cell imaging, in vivo tracking of biomolecules, and high-throughput screening assays.

Medicinal Chemistry Campaigns Targeting Tyrosinase for Skin Disorders and Cosmeceuticals

N-Tosylindole serves as a validated starting point for the design of competitive tyrosinase inhibitors, with optimized derivatives achieving IC50 values as low as 6.40 µM [3]. This scaffold is particularly valuable for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for hyperpigmentation, melanoma, and as whitening agents in cosmetic formulations.

Process-Scale Synthesis Requiring Crystalline Intermediates

Unlike many other N-protected indoles that are oils or waxy solids, N-tosylindole is a high-melting crystalline solid (m.p. 82.0–86.0 °C) that can be readily purified by recrystallization and handled in large quantities . This physical property makes it the preferred N-protected indole for process research and development, pilot plant campaigns, and industrial manufacturing of indole-containing fine chemicals.

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